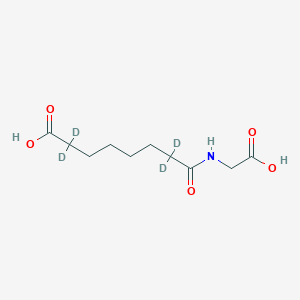
Suberylglycine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Suberylglycine-d4 is synthesized by incorporating deuterium into suberylglycine. The process involves the substitution of hydrogen atoms with deuterium atoms in the molecular structure of suberylglycine . This can be achieved through various chemical reactions that introduce deuterium, such as catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterium gas and specialized catalysts to ensure high purity and yield. The process is carefully controlled to maintain the integrity of the deuterium labeling and to produce a compound with a purity of ≥99.0% .
Chemical Reactions Analysis
Types of Reactions
Suberylglycine-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure the stability of the deuterium labeling .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds where deuterium atoms are replaced with other functional groups .
Scientific Research Applications
Suberylglycine-d4 has a wide range of applications in scientific research, including:
Mechanism of Action
Suberylglycine-d4 exerts its effects by acting as a tracer in metabolic studies. The deuterium labeling allows researchers to track the compound through various metabolic pathways and understand its interactions with enzymes and other molecular targets . The primary molecular targets include enzymes involved in fatty acid metabolism, such as glycine N-acyltransferase .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to suberylglycine-d4 include other deuterium-labeled acyl glycines, such as:
- Hexanoylglycine-d4
- Octanoylglycine-d4
- Decanoylglycine-d4
Uniqueness
This compound is unique due to its specific structure and the presence of deuterium atoms, which provide distinct advantages in metabolic studies. The stable isotope labeling allows for precise quantitation and tracing, making it a valuable tool in research .
Properties
Molecular Formula |
C10H17NO5 |
|---|---|
Molecular Weight |
235.27 g/mol |
IUPAC Name |
8-(carboxymethylamino)-2,2,7,7-tetradeuterio-8-oxooctanoic acid |
InChI |
InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16)/i5D2,6D2 |
InChI Key |
HXATVKDSYDWTCX-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCC([2H])([2H])C(=O)O)C(=O)NCC(=O)O |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



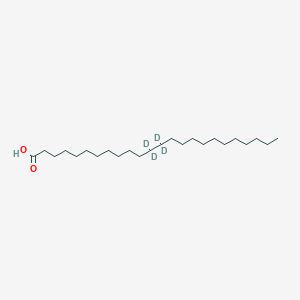
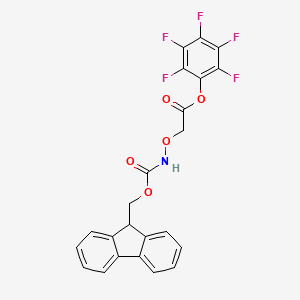
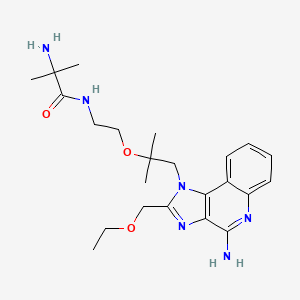
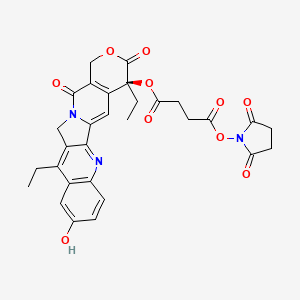
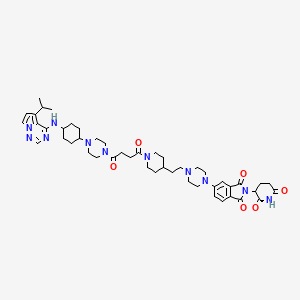
![[3-[Hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12418586.png)
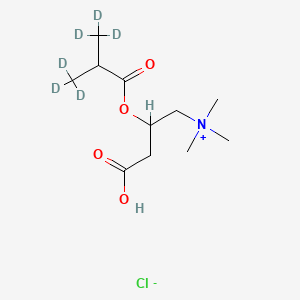
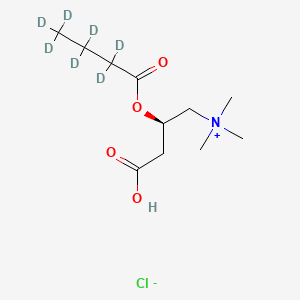

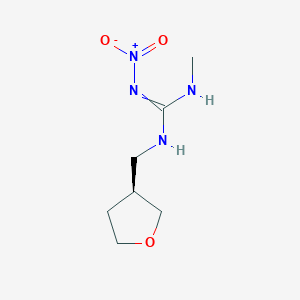
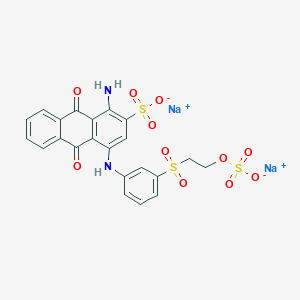
![N-[(2S)-1-[[(2S)-1-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]heptanamide](/img/structure/B12418627.png)

